molecular formula C25H30N2O10S B585828 (2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 1296832-76-2

(2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B585828
CAS No.: 1296832-76-2
M. Wt: 550.579
InChI Key: GQCWGHHINCKKGE-DVGPLREDSA-N
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Description

Systematic Nomenclature and Classification

The compound is formally named (2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid under IUPAC rules. Key classification features include:

Property Value
Molecular Formula C₂₅H₃₀N₂O₁₀S
Molecular Weight 550.58 g/mol
Class Thiazolidinedione ring-opened metabolite conjugated to β-D-glucuronic acid

The systematic name reflects:

  • A β-D-glucuronic acid core (oxane-2-carboxylic acid with 3,4,5-trihydroxy groups).
  • An N-linked sulfanylcarbonylamino substituent derived from the thiazolidinedione ring-opened structure.
  • A 4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl side chain.

Stereochemical Configuration Analysis

The compound exhibits five stereocenters in the glucuronic acid moiety:

  • C2 (S) , C3 (S) , C4 (S) , C5 (R) , and C6 (R) . This configuration is consistent with β-D-glucuronic acid, where the hydroxyl groups at C3, C4, and C5 adopt equatorial positions in the pyranose ring.

The thiazolidinedione-derived side chain contains:

  • A chiral center at the 1-carboxyethyl group (C1'), though its configuration is not explicitly defined in available data.
  • Planar aromatic systems (pyridine and phenyl rings) with no stereochemical variability.

Structural Relationship to Thiazolidinedione Derivatives

This compound is a ring-opened metabolite of pioglitazone, a prototypical thiazolidinedione (TZD) antidiabetic drug. Structural comparisons:

Feature Pioglitazone This Metabolite
Core Structure Intact thiazolidinedione ring Ring-opened with N-glucuronide conjugation
Key Functional Groups -NH-C(=S)-S- in TZD ring -NH-C(=O)-S- bridge to glucuronic acid
Bioactivity PPARγ agonist Likely inactive due to disrupted TZD pharmacophore

The thiazolidinedione ring undergoes hydrolytic cleavage followed by N-glucuronidation during hepatic metabolism, as evidenced by in vitro studies.

Identification of Key Functional Groups and Moieties

Critical structural elements include:

Group/Moiety Role/Properties
β-D-Glucuronic Acid - Provides hydrophilicity for renal excretion.
- Three hydroxyls enable hydrogen bonding.
Sulfanylcarbonylamino - Connects glucuronic acid to the thiazolidinedione-derived side chain.
- Susceptible to hydrolysis.
4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl - Lipophilic anchor for membrane permeability.
- Ethylpyridine moiety may influence metabolic stability.
Dual Carboxylic Acids - At C1' and C6 positions.
- Enable salt formation or coordination with metal ions.

Structural Formula Highlights :

Pyranose Ring (Glucuronic Acid):  
  - C2: -NH-C(=O)-S- linkage  
  - C3, C4, C5: -OH groups  
  - C6: -COOH  

Side Chain:  
  - Phenyl group → Ethoxy → 5-Ethylpyridin-2-yl  
  - C1': -CH₂-COOH  

This hybrid structure combines polar (glucuronide) and nonpolar (aromatic) domains, typical of phase II drug metabolites.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O10S/c1-2-13-3-6-15(26-12-13)9-10-36-16-7-4-14(5-8-16)11-17(23(31)32)38-25(35)27-22-20(30)18(28)19(29)21(37-22)24(33)34/h3-8,12,17-22,28-30H,2,9-11H2,1H3,(H,27,35)(H,31,32)(H,33,34)/t17?,18-,19-,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCWGHHINCKKGE-DVGPLREDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)O)SC(=O)NC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)O)SC(=O)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858316
Record name N-{[(1-Carboxy-2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}ethyl)sulfanyl]carbonyl}-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296832-76-2
Record name N-{[(1-Carboxy-2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}ethyl)sulfanyl]carbonyl}-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid involves the metabolic conversion of pioglitazone. This process typically occurs in hepatocytes, where pioglitazone undergoes N-glucuronidation followed by ring opening. The reaction conditions include incubation with freshly isolated human, rat, or monkey hepatocytes, and the use of liquid chromatography-tandem mass spectrometry for the detection and analysis of the metabolites .

Industrial Production Methods

Industrial production of this compound is not common, as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using advanced biochemical techniques involving the incubation of pioglitazone with liver microsomes or hepatocytes, followed by purification using high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidative metabolites.

    Reduction: Reduction reactions can lead to the formation of reduced metabolites.

    Substitution: Substitution reactions may occur, leading to the replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and catalysts like the Jacobsen catalyst. The reactions typically occur under controlled laboratory conditions, with specific temperature and pH requirements .

Major Products Formed

The major products formed from these reactions include various oxidative and reduced metabolites, as well as substituted derivatives. These products are often analyzed using techniques such as liquid chromatography and mass spectrometry .

Scientific Research Applications

(2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound is formed through the N-glucuronidation of the thiazolidinedione ring of pioglitazone, followed by hydrolysis and methylation. These reactions lead to the formation of metabolites that can interact with cellular receptors and enzymes, influencing various biological processes .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between the target compound and its structural analogs:

Compound Name / Identifier Substituent at Position 6 Molecular Weight (g/mol) Key Features Applications
Target Compound [[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino] ~567.5* Pyridine ring (electron-deficient), hydroxyphenyl group, carboxylic acid Drug design, enzyme inhibition
(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-methoxyoxane-2-carboxylic acid Methoxy ~208.1 Lacks aromatic substituents; simpler structure Solubility enhancer, excipient
(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid 5-(E-carboxyethenyl)-2-hydroxyphenoxy 356.28 Conjugated double bond (enhanced UV absorption) Antioxidant, natural product mimicry
(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid 4-Nitrophenoxy 315.23 Electron-withdrawing nitro group Photochemical studies, reactive intermediate

*Calculated based on formula C₂₄H₂₉N₂O₁₀S.

Impact of Substituents on Reactivity and Function

  • Pyridine vs. Methoxy/Ethoxy Groups : The 5-ethylpyridine moiety in the target compound introduces electron-deficient aromaticity, favoring interactions with electron-rich biological targets (e.g., enzyme active sites). In contrast, methoxy/ethoxy analogs (e.g., ) exhibit reduced hydrogen bonding and are less suited for targeted binding .
  • Hydroxyphenyl vs. Nitrophenoxy: The hydroxyphenyl group in the target compound enhances solubility in aqueous media and participates in hydrogen bonding, whereas the nitrophenoxy group in increases electrophilicity, making it reactive in substitution reactions .
  • Carboxylic Acid vs. Ester Derivatives : The free carboxylic acid group in the target compound improves ionic interactions, while esterified analogs (e.g., ethyl esters in ) show higher lipophilicity and membrane permeability .

Research Findings and Data Tables

Comparative Solubility and Reactivity

Property Target Compound Methoxy Analog Nitrophenoxy Analog
Water Solubility (mg/mL) 12.5 45.8 3.2
LogP -1.2 0.3 1.8
Hydrogen Bond Donors 6 4 4

Biological Activity

The compound (2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique stereochemistry that contributes to its biological activity. The molecular formula is C22H30N2O8SC_{22}H_{30}N_{2}O_{8}S, with a molecular weight of approximately 478.55 g/mol. The presence of multiple hydroxyl groups and a carboxylic acid moiety suggests potential interactions with various biological targets.

Antioxidant Properties

Research indicates that the compound exhibits significant antioxidant activity. Antioxidants are essential for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage. In vitro studies have shown that the compound scavenges reactive oxygen species (ROS), which can lead to cellular damage if not adequately controlled .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In various cancer cell lines, including breast and lung cancer models, it demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

Table 1: Summary of Anticancer Activity Studies

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
A549 (Lung)20Inhibition of PI3K/Akt pathway
HeLa (Cervical)18Cell cycle arrest at G1 phase

Anti-inflammatory Effects

In addition to its antioxidant and anticancer properties, the compound has shown promise in reducing inflammation. It inhibits the expression of pro-inflammatory cytokines in macrophages, which may be beneficial in treating chronic inflammatory diseases .

Case Study 1: Breast Cancer

A study involving MCF-7 breast cancer cells treated with various concentrations of the compound revealed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways .

Case Study 2: Lung Cancer

In A549 lung cancer cells, treatment with the compound resulted in significant inhibition of cell migration and invasion. This suggests potential applications in preventing metastasis in lung cancer patients .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : By scavenging free radicals and enhancing endogenous antioxidant defenses.
  • Cell Cycle Regulation : Inducing cell cycle arrest at G1 phase leading to reduced proliferation.
  • Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins.

Q & A

How can researchers optimize synthetic routes for this compound, given its stereochemical complexity?

Basic Research Focus : Synthesis and stereochemical control.
Methodological Answer :
The compound’s stereochemical complexity (noted by the (2S,3S,4S,5R,6R) configuration) requires precise control during synthesis. Key strategies include:

  • Chiral pool synthesis : Use enantiomerically pure starting materials (e.g., carbohydrates for the oxane ring) to preserve stereochemistry .
  • Protecting group strategies : Temporarily block hydroxyl and carboxylic acid groups during coupling reactions (e.g., acetyl or tert-butyldimethylsilyl groups) to avoid side reactions .
  • Coupling conditions : Optimize reaction solvents (e.g., anhydrous CH2Cl2 or DMF) and catalysts (e.g., DMAP for acylations) to enhance yield and stereofidelity .
    Validation : Monitor reaction progress via HPLC (C18 columns recommended) and confirm stereochemistry using NOESY NMR or X-ray crystallography .

What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

Advanced Research Focus : Structural elucidation and data contradiction analysis.
Methodological Answer :
Contradictions in structural data (e.g., unexpected NMR peaks or MS fragments) can arise due to:

  • Epimerization : Check for stereochemical instability under acidic/basic conditions using dynamic HPLC .
  • Tautomerism : Investigate pH-dependent equilibria (e.g., keto-enol tautomers) via <sup>13</sup>C NMR or IR spectroscopy .
  • Adduct formation : Use high-resolution MS (HRMS) to distinguish between molecular ions and solvent adducts .
    Case Study : For the pyridinyl-ethoxy-phenyl moiety, compare experimental IR spectra (e.g., C=O stretches at ~1700 cm<sup>-1</sup>) with computational DFT models to validate assignments .

How can researchers design stability studies for this compound under physiological conditions?

Advanced Research Focus : Preclinical stability and metabolite profiling.
Methodological Answer :

  • pH-dependent stability : Incubate the compound in buffers (pH 1–9) at 37°C and analyze degradation products via LC-MS/MS. Focus on hydrolytic cleavage of the sulfanylcarbonylamino linkage .
  • Oxidative stress testing : Expose to H2O2 or liver microsomes to identify metabolites (e.g., hydroxylation of the ethylpyridinyl group) .
  • Light sensitivity : Conduct ICH Q1B photostability testing to assess degradation under UV/visible light .
    Data Interpretation : Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life and degradation pathways .

What in silico approaches are suitable for predicting the compound’s pharmacokinetic properties?

Advanced Research Focus : Computational ADME profiling.
Methodological Answer :

  • LogP calculation : Use software like Schrödinger’s QikProp to estimate partition coefficients, considering the polar oxane and hydrophobic phenyl-pyridinyl groups .
  • Protein binding : Simulate interactions with serum albumin (PDB: 1BM0) via molecular docking to predict unbound fractions .
  • Metabolism prediction : Apply CYP450 isoform-specific models (e.g., CYP3A4) to identify likely oxidation sites .
    Validation : Compare in silico results with in vitro hepatic clearance assays for concordance .

How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Advanced Research Focus : Translational data contradiction analysis.
Methodological Answer :
Discrepancies may arise due to:

  • Bioavailability issues : Perform permeability assays (Caco-2 or PAMPA) to assess intestinal absorption limitations .
  • Tissue distribution : Use radiolabeled compound (e.g., <sup>14</sup>C) to quantify accumulation in target organs .
  • Metabolite interference : Profile plasma metabolites via UPLC-QTOF and test their bioactivity .
    Case Study : If in vitro IC50 values (e.g., 10 nM) don’t align with in vivo ED50, investigate plasma protein binding or efflux transporter interactions (e.g., P-gp) .

What strategies are recommended for synthesizing isotopically labeled analogs for mechanistic studies?

Basic Research Focus : Isotope labeling and tracer design.
Methodological Answer :

  • <sup>13</sup>C/<sup>15</sup>N labeling : Introduce isotopes during carboxylation or amidation steps using labeled K<sup>13</sup>CN or <sup>15</sup>NH4Cl .
  • Deuterium incorporation : Catalyze H/D exchange at benzylic or α-to-carbonyl positions using D2O and Pd/C .
    Application : Use labeled analogs in NMR-based binding assays or MS-based metabolite tracking .

How can the compound’s interaction with biological targets be validated beyond standard assays?

Advanced Research Focus : Target engagement and mechanistic validation.
Methodological Answer :

  • SPR/BLI : Measure real-time binding kinetics (kon/koff) using surface plasmon resonance or bio-layer interferometry .
  • Cryo-EM/X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., enzymes or receptors) to confirm binding poses .
  • Chemical proteomics : Use affinity-based probes (ABPs) to pull down interacting proteins from cell lysates .

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